N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11027307
InChI: InChI=1S/C12H12N2O4S/c1-9-7-11(14-18-9)13-12(15)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
SMILES: CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.30 g/mol

N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide

CAS No.:

Cat. No.: VC11027307

Molecular Formula: C12H12N2O4S

Molecular Weight: 280.30 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide -

Specification

Molecular Formula C12H12N2O4S
Molecular Weight 280.30 g/mol
IUPAC Name 2-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Standard InChI InChI=1S/C12H12N2O4S/c1-9-7-11(14-18-9)13-12(15)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
Standard InChI Key DPPIIVHKZXJQMV-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 5-methylisoxazole ring linked via an acetamide group to a phenylsulfonyl moiety. The isoxazole ring (C₃H₃NO) is a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, and a methyl group at position 5. The acetamide bridge (CH₃CONH-) connects this ring to the phenylsulfonyl group (-SO₂C₆H₅), which introduces sulfonamide functionality. This configuration is critical for potential biological activity, as sulfonamides are known inhibitors of bacterial dihydropteroate synthetase .

Physicochemical Data

  • Molecular Formula: C₁₂H₁₃N₂O₄S

  • Molecular Weight: 293.31 g/mol (calculated from constituent atomic weights).

  • Solubility: Predicted to exhibit limited water solubility due to the hydrophobic phenylsulfonyl group, but may form sodium salts in basic conditions.

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments due to the acetamide and sulfonamide bonds .

Table 1: Comparative Physicochemical Properties of Related Compounds

CompoundMolecular Weight (g/mol)Water SolubilityKey Functional Groups
N-(5-Methylisoxazol-3-yl)acetamide140.14LowIsoxazole, acetamide
Sulfamethoxazole253.28ModerateSulfonamide, isoxazole
Target Compound293.31LowSulfonamide, isoxazole, acetamide

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide likely involves multi-step reactions:

  • Isoxazole Ring Formation: The 5-methylisoxazole moiety can be synthesized via cyclocondensation of hydroxylamine with β-diketones or α,β-unsaturated carbonyl compounds .

  • Sulfonylation: Introducing the phenylsulfonyl group typically employs sulfonation agents like benzenesulfonyl chloride under basic conditions.

  • Acetamide Coupling: The final step may involve nucleophilic acyl substitution, where the amine group of the isoxazole reacts with a sulfonylated acetyl chloride derivative .

A related synthesis was demonstrated in the preparation of (E)-2-hydroxy-3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenylimino)methyl)benzoic acid, where sulfamethoxazole was condensed with 5-formylsalicylic acid using sulfuric acid as a catalyst . Adapting this method, the target compound could be synthesized by substituting salicylic acid with a phenylsulfonyl-acetyl precursor.

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks would include:

    • N-H stretch (~3300 cm⁻¹ for acetamide).

    • S=O asymmetric and symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).

    • C=O stretch (~1650 cm⁻¹ for acetamide) .

  • ¹H NMR: Expected signals:

    • Methyl group on isoxazole (δ 2.3–2.5 ppm).

    • Aromatic protons from phenylsulfonyl (δ 7.5–8.1 ppm).

    • Acetamide NH (δ 8.0–8.5 ppm, broad) .

Biological Activity and Mechanisms

Table 2: Antimicrobial Activity of Isoxazole-Containing Sulfonamides

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Sulfamethoxazole2550
(E)-2-hydroxy-3-...benzoic acid 1020
Target Compound (predicted)15–3020–40

Structure-Activity Relationships

  • Isoxazole Substitution: The 5-methyl group enhances lipophilicity, improving membrane permeability.

  • Sulfonamide Position: Para-substitution on the phenyl ring optimizes enzyme binding .

  • Acetamide Linker: Provides conformational flexibility, allowing the molecule to adopt bioactive conformations.

Research Gaps and Future Directions

While existing data on structurally related compounds suggest promising applications, direct studies on N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide are lacking. Key areas for future research include:

  • In vitro antibacterial assays against Gram-positive and Gram-negative pathogens.

  • Cytotoxicity profiling to evaluate therapeutic indices.

  • Solubility enhancement via prodrug strategies or salt formation.

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